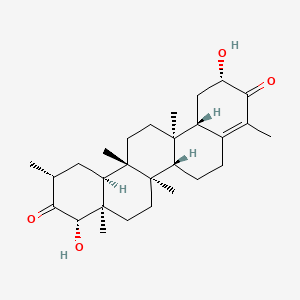
3-Methoxymollugin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxymollugin typically starts from 3-bromomollugin. One method involves the reaction of 3-bromomollugin with sodium methoxide in methanol, resulting in the formation of this compound . The reaction conditions include the use of 2 M sodium methoxide in a mixture of methanol and dimethylformamide (DMF) with a catalytic amount of copper iodide (CuI) at room temperature for 56 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxymollugin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
3-Methoxymollugin has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other phenolic compounds.
Biology: Its antibacterial and antioxidant properties make it useful in biological studies.
Industry: It is used in the formulation of cosmetics and food products for its beneficial properties.
Mechanism of Action
The mechanism of action of 3-Methoxymollugin involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting inflammatory pathways: It reduces the production of pro-inflammatory cytokines.
Antioxidant activity: It scavenges free radicals and reduces oxidative stress.
Antibacterial action: It disrupts bacterial cell walls and inhibits bacterial growth.
Comparison with Similar Compounds
3-Methoxymollugin is similar to other phenolic compounds such as:
3-Hydroxymollugin: Another phenolic compound with similar biological activities.
Mollugin: A related compound found in the same plant species with comparable properties.
Uniqueness
This compound is unique due to its specific methoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 6-hydroxy-3-methoxy-2,2-dimethylbenzo[h]chromene-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-18(2)13(21-3)9-12-14(17(20)22-4)15(19)10-7-5-6-8-11(10)16(12)23-18/h5-9,19H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQKAHAAVZGZPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of 3-methoxymollugin and what other similar compounds have been found in the same source?
A1: this compound is a cytotoxic compound found in small amounts in Pentas longiflora [, ]. This plant is also a source for several other related compounds, including pentalongin, mollugin, trans-3,4-dihydroxy-3,4-dihydromollugin, methyl-2,3-epoxy-3-prenyl-1,4-naphthoquinone-2-carboxylate, tectoquinone, and 3-hydroxymollugin [].
Q2: Can you describe an interesting observation during the synthesis of this compound?
A2: During attempts to synthesize this compound from 3-bromomollugin using sodium methoxide in methanol, researchers unexpectedly observed the formation of a ring-contracted product, methyl isopropenylfuromollugin, alongside the desired this compound []. This unusual ring contraction was proposed to occur through a pericyclic retro oxa-6π ring-opening mechanism [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![22,28,34,39-tetratert-butyl-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1,19,21,23,26(44),27,29,32,34,37,39,41(43)-dodecaene-43,44-diol](/img/structure/B592838.png)





![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)
